molecular formula C16H17NO4S B15317633 2-Benzenesulfonamido-5-propylbenzoic acid

2-Benzenesulfonamido-5-propylbenzoic acid

Cat. No.: B15317633
M. Wt: 319.4 g/mol
InChI Key: LZDCSXYOKAIIJO-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-5-propylbenzoic acid is an organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamido-5-propylbenzoic acid typically involves the sulfonation of a benzoic acid derivative followed by the introduction of a propyl group. One common method involves the reaction of 5-propylbenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamido-5-propylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

2-Benzenesulfonamido-5-propylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamido-5-propylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar biological activities.

    4-Aminobenzenesulfonamide: Known for its antibacterial properties.

    5-Propylbenzoic acid: Shares the propyl group but lacks the sulfonamide functionality.

Uniqueness

2-Benzenesulfonamido-5-propylbenzoic acid is unique due to the presence of both the sulfonamide and propyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(benzenesulfonamido)-5-propylbenzoic acid

InChI

InChI=1S/C16H17NO4S/c1-2-6-12-9-10-15(14(11-12)16(18)19)17-22(20,21)13-7-4-3-5-8-13/h3-5,7-11,17H,2,6H2,1H3,(H,18,19)

InChI Key

LZDCSXYOKAIIJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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